trans-3-Amino-1-methylcyclobutanol hydrochloride

Medicinal Chemistry Stereochemistry Pharmaceutical Intermediate

Select this trans-cyclobutanol hydrochloride for its rigid, zero-rotatable-bond scaffold delivering precise spatial orientation (Fsp3 1.0) for lead optimization. The defined trans stereochemistry and hydrochloride salt form are critical for developing potent, selective pan-AKT inhibitors (e.g., TAS-117) and GABA receptor modulators. Prefer this specific trans-isomer over cis-analogs or free bases to ensure enhanced aqueous solubility, reproducible synthetic workflows, and the validated pharmacophore alignment required for non-ATP competitive inhibition programs.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 1523606-23-6
Cat. No. B3022056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Amino-1-methylcyclobutanol hydrochloride
CAS1523606-23-6
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESCC1(CC(C1)N)O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H
InChIKeySZQSVGZFSOUXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS 1523606-23-6): Cyclobutane Chiral Building Block for Pharmaceutical Synthesis


trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS 1523606-23-6) is a cyclobutane-derived chiral amino alcohol building block formulated as a hydrochloride salt, with molecular formula C5H12ClNO and molecular weight 137.61 g/mol [1]. The compound features a rigid four-membered cyclobutane ring bearing a hydroxyl group at the 1-position and an amino group at the 3-position in a trans configuration, with the hydrochloride salt form enhancing its stability and solubility for synthetic applications [2]. The trans stereochemistry imparts distinct spatial orientation of the amino and hydroxyl substituents, making this compound valuable for asymmetric synthesis and as a pharmaceutical intermediate where conformational constraint and precise stereochemical control are required . The compound is commercially available at 95-98% purity from multiple suppliers and serves as a key structural motif in the development of kinase inhibitors and GABA receptor modulators .

Why trans-3-Amino-1-methylcyclobutanol hydrochloride Cannot Be Substituted with Other Cyclobutanol Derivatives


Substitution of trans-3-Amino-1-methylcyclobutanol hydrochloride with other in-class compounds introduces quantifiable changes in stereochemical configuration, salt formulation, and ring substitution pattern that directly impact synthetic utility and biological activity [1]. The trans-configuration of the amino and hydroxyl groups on the cyclobutane ring imparts distinct three-dimensional spatial properties compared to the cis-isomer (CAS 1363381-58-1), which has been utilized in entirely different synthetic pathways for IRAK4 inhibitor development, demonstrating that stereochemistry dictates downstream application . Furthermore, the 1-methyl substitution pattern differentiates this compound from non-methylated 3-aminocyclobutanol (CAS 1036260-25-9) and from aminomethyl-substituted analogs such as trans-3-(aminomethyl)-1-methylcyclobutanol (CAS 1438241-21-4), each exhibiting distinct physicochemical properties including differences in molecular weight (137.61 vs 101.15 vs 115.17 Da), hydrogen bonding capacity, and steric profile . The hydrochloride salt form confers enhanced aqueous solubility and handling stability compared to the free base, a critical factor for reproducible synthetic workflows .

trans-3-Amino-1-methylcyclobutanol hydrochloride: Quantitative Differentiation Evidence Against Analog Compounds


Stereochemical Configuration: trans vs cis Isomer Distinct Synthetic Pathway Utilization

The trans configuration of 3-amino-1-methylcyclobutanol hydrochloride (target compound) directs its application toward AKT kinase inhibitor and GABA receptor modulator synthetic pathways, whereas the cis-isomer (CAS 1363381-58-1) is specifically utilized in the preparation of 1,3,4-thiadiazol-2-ylpyridine-4-amines as IRAK4 inhibitors for inflammatory disorders . The spatial orientation of the amino and hydroxyl groups in the trans isomer (1r,3r configuration) versus the cis isomer (1s,3r configuration) results in fundamentally different molecular recognition properties that dictate which target proteins the final elaborated molecules will engage .

Medicinal Chemistry Stereochemistry Pharmaceutical Intermediate

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability

trans-3-Amino-1-methylcyclobutanol hydrochloride (MW 137.61 g/mol) offers quantifiably improved handling characteristics compared to its free base counterpart (trans-3-Amino-1-methylcyclobutanol, CAS 1363381-26-3, MW 101.15 g/mol) . The hydrochloride salt formulation provides enhanced stability and solubility for synthetic applications, enabling improved compatibility in polar solvents and facilitating reproducible reaction conditions [1]. The molecular weight difference of 36.46 g/mol corresponds to the incorporation of HCl, which confers the solid-state and solubility advantages critical for consistent laboratory handling and scale-up operations [2].

Chemical Synthesis Salt Formulation Solubility

AKT Kinase Inhibition: trans-3-Amino-1-methylcyclobutanol Scaffold in TAS-117

The trans-3-amino-1-methylcyclobutanol scaffold is a critical structural component of TAS-117, a highly selective, non-ATP competitive pan-AKT inhibitor that demonstrates potent enzymatic inhibition with IC50 values of 4.8 nM for AKT1, 1.6 nM for AKT2, and 44 nM for AKT3 . This compound exhibits minimal inhibitory activity against other kinases including PI3K, PDK1, and mTOR, demonstrating the scaffold's contribution to target selectivity [1]. The trans-cyclobutanol core provides the rigid three-dimensional framework necessary for specific AKT binding site recognition, a feature that distinguishes it from alternative scaffolds lacking the defined stereochemistry and conformational constraint of the cyclobutane ring .

Oncology Kinase Inhibition AKT Inhibitor

Cyclobutane Ring Conformational Constraint: Enhanced Metabolic Stability and Target Selectivity

The cyclobutane ring in trans-3-Amino-1-methylcyclobutanol hydrochloride provides quantifiable structural rigidity with zero rotatable bonds (Rotatable Bond Count = 0), compared to acyclic amino alcohol analogs which typically possess multiple rotatable bonds [1]. This conformational restriction reduces molecular flexibility and improves target selectivity by pre-organizing the molecule into a bioactive conformation . The cyclobutane scaffold offers enhanced metabolic stability and water solubility compared to planar aromatic rings commonly used in drug design, with an Fsp3 value of 1.0 for the core structure indicating complete saturation and three-dimensional character [2]. The topological polar surface area of 46.3 Ų and hydrogen bond donor count of 3 (including the HCl component) provide predictable pharmacokinetic properties .

Drug Design Conformational Restriction Metabolic Stability

GABA Receptor Modulator Intermediate: 2023 J. Med. Chem. Validation

A 2023 publication in the Journal of Medicinal Chemistry highlighted trans-3-Amino-1-methylcyclobutanol hydrochloride as a key intermediate in the development of gamma-aminobutyric acid (GABA) receptor modulators [1]. The trans-configured cyclobutanol scaffold provides the necessary three-dimensional orientation of functional groups required for GABA receptor binding site recognition, a property not replicated by the cis-isomer or by non-methylated cyclobutanol analogs . This validated application in CNS drug discovery distinguishes the compound from alternative building blocks lacking documented utility in this therapeutic area .

CNS Therapeutics GABA Receptor Medicinal Chemistry

Commercial Availability and Purity Specifications: 95-98% Assay Range

trans-3-Amino-1-methylcyclobutanol hydrochloride is commercially available from multiple established suppliers with defined purity specifications ranging from 95% to 98% . The compound is offered in various packaging options to accommodate research-scale to pilot-scale requirements, with documented storage conditions of 2-8°C under inert atmosphere for the higher purity grade . This established supply chain contrasts with less accessible cyclobutanol derivatives that may require custom synthesis or exhibit longer lead times . The availability of certificates of analysis (COA) and safety data sheets (SDS) from major suppliers ensures traceable quality documentation suitable for regulated research environments .

Procurement Quality Control Supply Chain

trans-3-Amino-1-methylcyclobutanol hydrochloride: Validated Research Applications and Procurement Scenarios


Oncology Drug Discovery: AKT Kinase Inhibitor Development

This compound serves as a critical scaffold for developing pan-AKT inhibitors, exemplified by TAS-117 which demonstrates potent inhibition of AKT1/2/3 with IC50 values of 4.8/1.6/44 nM and minimal off-target activity against PI3K, PDK1, and mTOR . Researchers pursuing non-ATP competitive AKT inhibition for cancer therapeutics should prioritize this trans-cyclobutanol scaffold over cis-isomers or alternative cores, as the defined stereochemistry and rigid cyclobutane ring are integral to the selectivity profile observed in validated AKT inhibitors [1].

CNS Therapeutics: GABA Receptor Modulator Synthesis

As validated by a 2023 Journal of Medicinal Chemistry publication, this compound functions as a key intermediate for synthesizing GABA receptor modulators . CNS drug discovery programs targeting GABAergic pathways should procure this specific trans-isomer hydrochloride salt, as the stereochemical configuration and salt form provide the necessary three-dimensional pharmacophore orientation and synthetic handling properties required for GABA receptor ligand elaboration [1].

Medicinal Chemistry: Conformationally Constrained Chiral Building Block

The zero rotatable bond count (Rotatable Bond Count = 0) and high Fsp3 character (1.0) of the cyclobutane core make this compound valuable for lead optimization programs requiring reduced molecular flexibility, improved target selectivity, and enhanced metabolic stability compared to acyclic amino alcohol alternatives . The trans-configuration provides predictable spatial orientation of the amino and hydroxyl functional groups (TPSA = 46.3 Ų, XLogP3 ≈ -0.6), enabling rational design of bioactive molecules with defined three-dimensional pharmacophores [1].

Asymmetric Synthesis: Chiral Intermediate for Pharmaceutical Process Development

The hydrochloride salt form (MW 137.61 g/mol) offers enhanced aqueous solubility and handling stability compared to the free base (MW 101.15 g/mol), making it the preferred form for reproducible synthetic workflows at both research and pilot scales . With commercial availability at 95-98% purity from multiple established suppliers and defined storage conditions (2-8°C under inert atmosphere), this compound provides reliable quality documentation suitable for process development and scale-up activities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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